

# Spectroscopic Profile of Oxiranylmethyl Vertrate: A Technical Overview

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## Compound of Interest

Compound Name: Oxiranylmethyl vertrate

Cat. No.: B15176614

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## Introduction:

**Oxiranylmethyl vertrate**, also known as glycidyl vertrate or oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is a chemical compound with the molecular formula  $C_{12}H_{14}O_5$  and a molecular weight of 238.24 g/mol [1]. Its structure features a vertrate group attached to a glycidyl ether moiety. Due to the reactive epoxide ring, this compound and its analogs are of interest in synthetic chemistry and potentially in the development of new materials and pharmaceutical intermediates. This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of **Oxiranylmethyl vertrate**. However, an extensive search of publicly available chemical databases and scientific literature did not yield specific experimental spectroscopic data for this compound.

Despite the absence of direct experimental spectra, this guide will provide predicted spectroscopic information based on the known chemical structure and typical values for similar functional groups. Furthermore, it will outline the standard experimental protocols used to obtain such data.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Oxiranylmethyl vertrate**. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Oxiranylmethyl vertrate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.7	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~6.9	d	1H	Ar-H
~4.5	dd	1H	O-CH <sub>2</sub> (glycidyl)
~4.0	dd	1H	O-CH <sub>2</sub> (glycidyl)
~3.9	s	6H	2 x OCH <sub>3</sub>
~3.3	m	1H	CH (glycidyl)
~2.9	dd	1H	CH <sub>2</sub> (glycidyl)
~2.7	dd	1H	CH <sub>2</sub> (glycidyl)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Oxiranylmethyl vertrate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~166	C=O (ester)
~153	Ar-C (OCH <sub>3</sub> )
~148	Ar-C (OCH <sub>3</sub> )
~124	Ar-CH
~122	Ar-C
~112	Ar-CH
~110	Ar-CH
~66	O-CH <sub>2</sub> (glycidyl)
~56	OCH <sub>3</sub>
~50	CH (glycidyl)
~45	CH <sub>2</sub> (glycidyl)

Table 3: Predicted Key IR Absorption Bands for **Oxiranylmethyl vertrate**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3000-2850	C-H stretch (aromatic and aliphatic)
~1720	C=O stretch (ester)
~1600, ~1520	C=C stretch (aromatic)
~1270, ~1140	C-O stretch (ester and ether)
~910, ~840	Epoxide ring vibrations

Table 4: Predicted Mass Spectrometry Data for **Oxiranylmethyl vertrate**

m/z	Interpretation
238	[M] <sup>+</sup> (Molecular ion)
181	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> (Loss of glycidyl group)
165	[M - OC <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> (Loss of glycidoxy group)
151	Veratroyl cation
121	
93	

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **Oxiranylmethyl vertrate**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Oxiranylmethyl vertrate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **<sup>13</sup>C NMR Spectroscopy:** Acquire the carbon-13 NMR spectrum on the same spectrometer. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

### 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

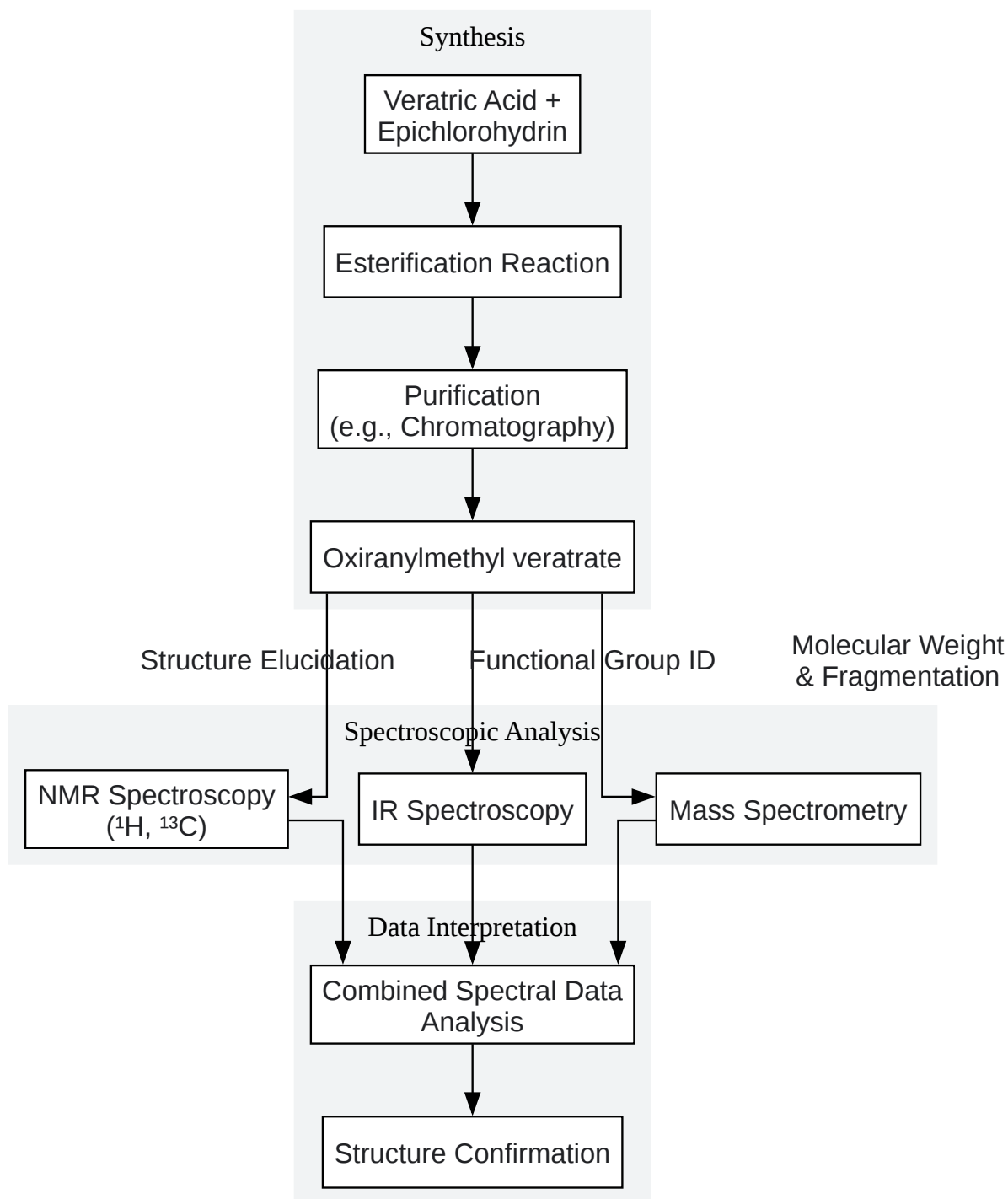
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .

### 3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a prominent molecular ion peak.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range appropriate for the compound's molecular weight (e.g.,  $m/z$  50-500).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **Oxiranylmethyl vertrate**.



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## References

- 1. Oxiranylmethyl veratrate | C<sub>12</sub>H<sub>14</sub>O<sub>5</sub> | CID 11971415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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